molecular formula C9H11F3N2O3 B2385084 methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate CAS No. 1975118-97-8

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2385084
CAS No.: 1975118-97-8
M. Wt: 252.193
InChI Key: LHYPOLHGKUWGMU-UHFFFAOYSA-N
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Description

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a trifluoroethoxymethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxymethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trifluoroethoxymethyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3/c1-14-3-6(8(15)16-2)7(13-14)4-17-5-9(10,11)12/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYPOLHGKUWGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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